molecular formula C10H7F3O3 B12330562 2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]-

2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]-

Cat. No.: B12330562
M. Wt: 232.16 g/mol
InChI Key: OWPPFCBYAWFSAG-SNAWJCMRSA-N
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Description

2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C10H7F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- typically involves the reaction of 2-hydroxy-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted aromatic compounds .

Scientific Research Applications

2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-[3-hydroxy-4-(trifluoromethyl)phenyl]
  • 2-Propenoic acid, 3-[4-hydroxy-3-methoxyphenyl]
  • 3-[2-(Trifluoromethyl)phenyl]propionic acid

Uniqueness

2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning can lead to different interaction patterns with molecular targets compared to its analogs .

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

(E)-3-[2-hydroxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-2-6(9(7)16)4-5-8(14)15/h1-5,16H,(H,14,15)/b5-4+

InChI Key

OWPPFCBYAWFSAG-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)O)C=CC(=O)O

Origin of Product

United States

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